Technical Deep Dive: 4-Styrenesulfonyl(phenylsulfonyl)imide (SSPSI) Monomer
Technical Deep Dive: 4-Styrenesulfonyl(phenylsulfonyl)imide (SSPSI) Monomer
Topic: 4-styrenesulfonyl(phenylsulfonyl)imide (SSPSI) monomer structure Content Type: In-depth Technical Guide
Bridging High-Performance Electrolytes and Bio-Isosteric Drug Design
Executive Summary
4-styrenesulfonyl(phenylsulfonyl)imide (SSPSI) is a specialized functional monomer characterized by a highly delocalized anionic charge across a sulfonylimide (
This guide analyzes SSPSI through two lenses:
-
Energy Materials : As a solution to dendritic growth in batteries by immobilizing anions.
-
Medicinal Chemistry : As a physicochemical surrogate for carboxylates, offering altered pKa and metabolic stability profiles.
Chemical Identity & Structural Logic
The SSPSI monomer integrates a polymerizable styrene moiety with a super-acidic sulfonimide center.
| Property | Specification |
| IUPAC Name | |
| Common Abbreviation | SSPSI / Li-SSPSI (Lithium salt) |
| Molecular Formula | |
| Functional Motif | Sulfonylimide ( |
| Acidity (pKa) | |
| Key Feature | Charge Delocalization : The negative charge is spread over the O-S-N-S-O system, weakening cation association. |
Structural Mechanism: The "Soft" Anion Effect
Unlike carboxylate or sulfonate anions, the sulfonimide nitrogen is flanked by two electron-withdrawing sulfonyl groups. This extensive resonance delocalization reduces the charge density (making it a "soft" anion).
-
In Batteries: It lowers the lattice energy, facilitating easy dissociation of
ions even in solid polymer matrices. -
In Drugs: It mimics the planar geometry and H-bonding capability of carboxylic acids but with higher lipophilicity and resistance to glucuronidation.
Synthesis Protocol: Monomer Fabrication
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Work must be performed in a fume hood.
The synthesis exploits the nucleophilic attack of a sulfonamide on a sulfonyl chloride under basic conditions.
Phase 1: Precursor Coupling
Reagents: 4-Styrenesulfonyl chloride, Benzenesulfonamide, Triethylamine (TEA), Dichloromethane (DCM).
-
Dissolution: Dissolve 1.0 eq of benzenesulfonamide in anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 2.5 eq of Triethylamine (TEA). The base acts as a proton scavenger and catalyst.
-
Addition: Dropwise add 1.1 eq of 4-styrenesulfonyl chloride dissolved in DCM at
. -
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (disappearance of sulfonamide).
-
Workup:
-
Wash organic layer with
(to remove excess TEA and protonate the product). -
Wash with brine, dry over
, and concentrate in vacuo. -
Recrystallization: Purify using Ethanol/Water to obtain white crystalline H-SSPSI (acid form).
-
Phase 2: Lithiation (For Battery Applications)
To create the Single-Ion Conductor (Li-SSPSI):
-
Suspend H-SSPSI in Methanol/Water.
-
Add stoichiometric Lithium Carbonate (
) or Lithium Hydroxide ( ). -
Stir until evolution of
ceases (if using carbonate). -
Freeze-dry (Lyophilize) to obtain the moisture-sensitive lithium salt Li-SSPSI .
Figure 1: Step-by-step synthesis from commercial precursors to the lithiated monomer.
Polymerization & Material Engineering[2][3]
To utilize SSPSI, it must be polymerized into a macromolecular chain. The "Single-Ion" concept relies on the fact that the anion (SSPSI) is covalently tethered to the backbone, meaning only the cation (
Protocol: RAFT Polymerization (Controlled Architecture)
For precision molecular weight control (crucial for defining block domains in electrolytes):
-
Initiator: AIBN (Azobisisobutyronitrile).
-
CTA (Chain Transfer Agent): Dithiobenzoate derivative.[2]
-
Solvent: DMF or DMSO (due to polarity of the monomer).
-
Mix: Li-SSPSI (100 eq), CTA (1 eq), AIBN (0.2 eq) in DMF in a Schlenk tube.
-
Degas: Freeze-pump-thaw cycles (x3) to remove oxygen.
-
Polymerize: Heat to
for 12–24 hours. -
Quench: Rapid cooling in liquid nitrogen.
-
Precipitate: Drop into excess diethyl ether to recover Poly(Li-SSPSI) .
Applications: Energy vs. Pharma
A. Energy: Single-Ion Conducting Polymer Electrolytes (SIPEs)
In conventional electrolytes (e.g., LiPF6 in carbonate solvents), both
The SSPSI Solution:
-
Mechanism: The SSPSI anion is fixed to the polymer chain.
, therefore . -
Benefit: Eliminates concentration gradients, suppressing dendrite formation and enabling higher power density.
B. Translational Science: Drug Development (Bioisosteres)
For medicinal chemists, the SSPSI monomer represents a "polymerizable pharmacophore." The sulfonimide group is a classic bioisostere.
| Feature | Carboxylic Acid ( | Sulfonimide ( | Drug Design Advantage |
| pKa | 4.5 – 5.0 | 1.0 – 2.0 (Tunable) | Higher ionization at physiological pH; improved potency in some receptors. |
| H-Bonding | Donor/Acceptor | Donor/Acceptor | Mimics transition states in enzyme inhibition. |
| Stability | Glucuronidation prone | Resistant | Metabolic Stability : Longer half-life. |
| Lipophilicity | Low (Polar) | Moderate | Better membrane permeability in passive transport. |
Potential Bio-Application:
-
pH-Responsive Hydrogels: Poly(SSPSI) can be used to create hydrogels that swell/deswell based on pH, useful for controlled drug release in the GI tract.
-
Prodrugs: The sulfonimide linker can be engineered to release active sulfonamide drugs upon specific enzymatic cleavage.
Figure 2: Comparison of ion transport mechanisms. SSPSI anchors the anion, allowing only Li+ transport.
Characterization Standards
To validate the synthesis and quality of SSPSI:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR (DMSO-d6): Look for vinyl protons (styrene) at
5.3–6.7 ppm and aromatic protons at 7.4–7.9 ppm. The NH proton (if acid form) appears downfield ( ppm). - -NMR: (If using trifluoromethyl derivatives, otherwise N/A).
-
-NMR (DMSO-d6): Look for vinyl protons (styrene) at
-
Electrochemical Impedance Spectroscopy (EIS):
-
Thermogravimetric Analysis (TGA):
-
Sulfonimides are thermally stable.[4] Expect degradation onset (
) , making them safer than standard ether-based polymers.
-
References
-
Rohan, R., et al. (2014). "Single-ion conducting polymer electrolyte via copolymerization of lithium 4-styrenesulfonyl(phenylsulfonyl)imide and maleic anhydride."[1] Journal of Materials Chemistry A. Link
-
Cao, C., et al. (2017). "Sulfonimide-Based Alternating Copolymer as Single-Ion Polymer Electrolyte for High-Performance Lithium-Ion Batteries." Advanced Energy Materials. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Sulfonimide/Carboxylate Bioisosterism). Link
-
Mehta, R. J., et al. (2019). "Lithium (4-Styrenesulfonyl)(Trifluoromethanesulfonyl)imide Based Single-ion Polymer Electrolyte."[9] Energy Storage Materials. Link
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link
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- 2. Synthesis of Michael Acceptor Ionomers of Poly(4-Sulfonated Styrene-co-Poly(Ethylene Glycol) Methyl Ether Acrylate) - PMC [pmc.ncbi.nlm.nih.gov]
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